2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid
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Overview
Description
2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid is a heterocyclic compound featuring a bithiazole core. Thiazole derivatives, including bithiazoles, are known for their diverse pharmacological activities, such as antibacterial, antifungal, antiviral, and antitumor effects . This compound’s unique structure makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid typically involves the use of palladium-catalyzed cross-coupling reactions. For instance, starting from 2,4-dibromothiazole, a palladium-catalyzed cross-coupling reaction with an organometallic compound can be employed . The reaction conditions often include the use of a suitable solvent, temperature control, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve continuous-flow, gas-phase synthesis techniques. These methods optimize the molar ratio between reactants and utilize catalysts such as ZrO2 to achieve high selectivity and conversion rates . This approach is advantageous for large-scale production due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives .
Scientific Research Applications
2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with protein synthesis or cell wall formation . The compound’s bithiazole core allows it to bind to various enzymes and receptors, disrupting their normal function and leading to antimicrobial or antitumor effects .
Comparison with Similar Compounds
2,2’-Bithiazole: Another bithiazole derivative with similar chemical properties but different biological activities.
4,4’-Bithiazole: Known for its coordination chemistry and potential use in materials science.
Thiazole Derivatives: A broad class of compounds with diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness: 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid stands out due to its specific acetyl and carboxylic acid functional groups, which enhance its reactivity and potential biological activities. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound for further research and development .
Properties
CAS No. |
21313-30-4 |
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Molecular Formula |
C9H6N2O3S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-(2-acetyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3S2/c1-4(12)7-10-5(2-15-7)8-11-6(3-16-8)9(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
OGPKLDBXYIZETD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CS1)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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